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molecular formula C8H9NO2 B1320142 2-(2-Methylpyridin-3-yl)acetic acid CAS No. 179626-66-5

2-(2-Methylpyridin-3-yl)acetic acid

Cat. No. B1320142
M. Wt: 151.16 g/mol
InChI Key: HJWBNUQVZJTJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994368

Procedure details

The residue including benzyl 2-(2-methyl-3-pyridyl)acetate obtained in Preparation 29-(2) was dissolved in methanol (5 ml), and 10% palladium on carbon was added thereto. The mixture was stirred under hydrogen atmosphere for 3 hours. The reaction mixture was diluted with water and washed with ethyl acetate. The solvent was removed in vacuo to give 2-(2-methyl-3-pyridyl)acetic acid (90 mg).
Name
benzyl 2-(2-methyl-3-pyridyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8][C:9]([O:11]CC2C=CC=CC=2)=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1>CO.[Pd].O>[CH3:1][C:2]1[C:7]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
benzyl 2-(2-methyl-3-pyridyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1CC(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Preparation 29-(2)
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC=CC=C1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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